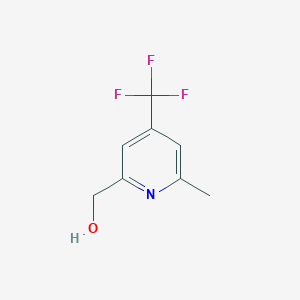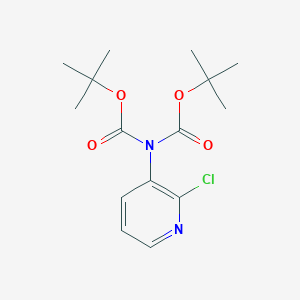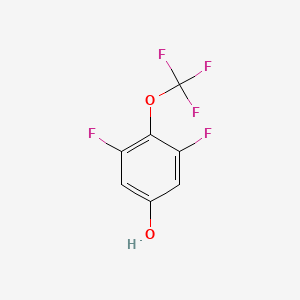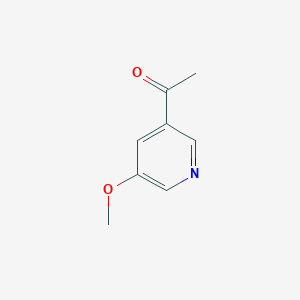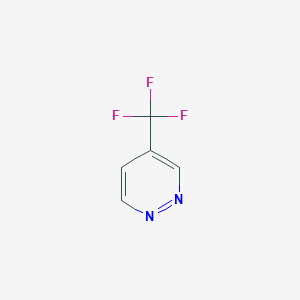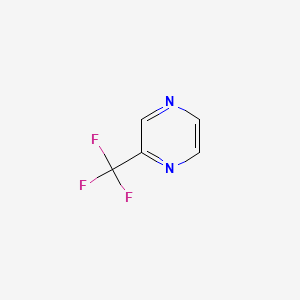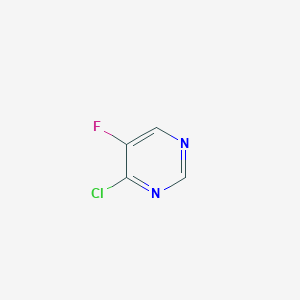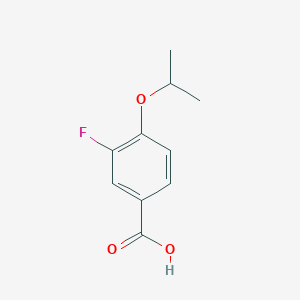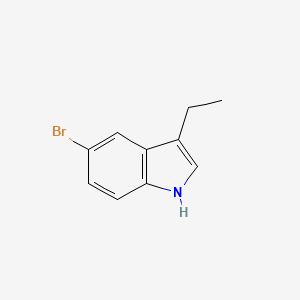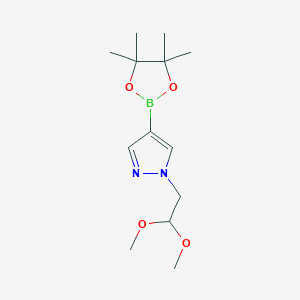
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound12. Unfortunately, I couldn’t find more specific information about this compound.
Synthesis Analysis
I’m sorry, but I couldn’t find any specific information about the synthesis of this compound12.
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Unfortunately, I couldn’t find specific information about the molecular structure of this compound12.Chemical Reactions Analysis
A chemical reaction analysis would involve understanding the reactions this compound can undergo. Unfortunately, I couldn’t find specific information about the chemical reactions of this compound12.Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as boiling point, melting point, density, etc. Unfortunately, I couldn’t find specific information about the physical and chemical properties of this compound12.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized and characterized through various techniques. Studies have confirmed its structure using FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, along with single crystal X-ray diffraction. Density Functional Theory (DFT) calculations were employed to calculate the molecular structure, showing consistency with X-ray diffraction results (Liao et al., 2022).
Crystal Structure Analysis : The compound's crystal structure has been extensively studied. X-ray diffraction methods were used to measure the single crystals of the compound, facilitating crystallographic and conformational analyses. These studies provide insights into the molecular structure characteristics and conformations (Yang et al., 2021).
Application in Biologically Active Compounds
Intermediate in Biologically Active Compounds : The compound serves as an important intermediate in the synthesis of various biologically active compounds. Its synthesis involves multiple steps, starting from specific reactants, with confirmation of structures through MS and 1 HNMR spectrum analysis. This makes it a crucial component in the development of new pharmaceuticals and therapeutic agents (Kong et al., 2016).
Organic Intermediate with Functional Groups : The compound is recognized as an organic intermediate containing both pyrazole heterocycle and borate functional group. These functional groups are key in the synthesis of various pharmaceuticals and materials (Yang et al., 2021).
Other Applications
Use in Synthesis of Fluorene Copolymers : The compound has been used in the synthesis of fluorene copolymers, showing potential in materials science, particularly in the development of polymers with specific electronic and optical properties (Cheon et al., 2005).
Study of Vibrational Properties : It has also been used in studies to understand the vibrational properties of certain compounds. These studies involve DFT and TD-DFT calculations, providing insights into the physicochemical properties of compounds (Wu et al., 2021).
Safety And Hazards
Safety and hazards information would include toxicity information and handling precautions. Unfortunately, I couldn’t find specific information about the safety and hazards of this compound12.
Zukünftige Richtungen
Future directions could include potential applications or areas of research involving this compound. Unfortunately, I couldn’t find specific information about the future directions of this compound12.
Eigenschaften
IUPAC Name |
1-(2,2-dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O4/c1-12(2)13(3,4)20-14(19-12)10-7-15-16(8-10)9-11(17-5)18-6/h7-8,11H,9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXYGJBBORRRTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592296 |
Source


|
| Record name | 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
864754-40-5 |
Source


|
| Record name | 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)


